Ethyl allyl disulfide

Overview

Description

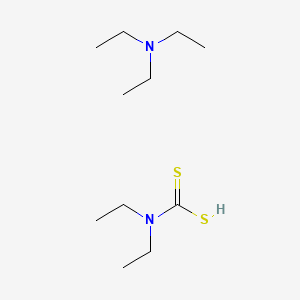

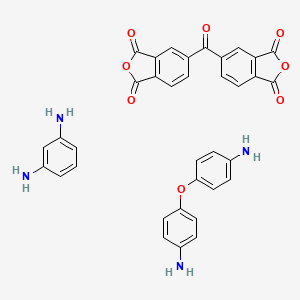

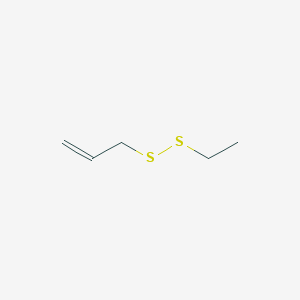

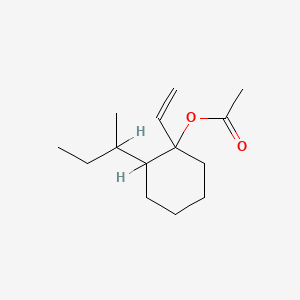

Ethyl allyl disulfide (EADS) is an organosulfur compound with the molecular formula C6H10S2. It is a colorless liquid that has a strong garlic-like odor. It is found naturally in garlic, onions, and other Allium species, and is also produced synthetically for use in various applications. EADS has a wide range of uses in both industrial and scientific contexts, from food flavoring to biomedical research. In

Scientific Research Applications

Bioactive Compounds in Garlic

Ethyl Allyl Disulfide is one of the bioactive compounds found in garlic (Allium sativum L.) . These compounds, including allicin, alliin, S-allylmercaptocysteine, S-trityl-L-cysteine, ajoene, diallyl sulfide, and S-allyl-cysteine, have attracted a lot of scientific interest . They are being studied for their therapeutic properties, potential toxicities, pharmacokinetics, and safety profiles .

Food-Related Applicability

The bioactive compounds in garlic, including Ethyl Allyl Disulfide, have food-related applicability . They are affected by processing and can be used to confirm garlic’s health benefits for humans .

Polymer Synthesis

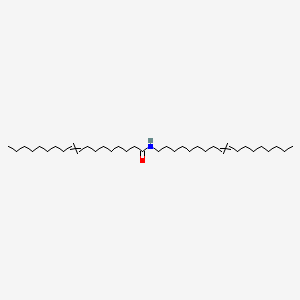

Ethyl Allyl Disulfide can be used in the synthesis of degradable polyolefins . It can be incorporated into the backbone of polyolefins using commercially available diallyl disulfide (DADS) as a comonomer via metathesis copolymerization . This provides a convenient and effective method for obtaining degradable polyolefins .

Reactive Sulfur Species Formation

Different garlic-derived allyl sulfides, including Ethyl Allyl Disulfide, can affect the formation of various forms of reactive sulfur species . They can also influence the activity of enzymes participating both in sulfane sulfur formation and transfer from a donor to an acceptor .

Thiol and Disulfide-Based Stimulus Responsive Materials

Thiol groups and/or disulfide linkages, including those from Ethyl Allyl Disulfide, can be incorporated into polymers to produce stimulus-responsive and/or self-healing materials . These contribute to key biological functions related to cell signaling, protein conformation and folding processes, redox homeostasis, and biopolymer secondary structure development .

Biological Engineering

Disulfide bonds, such as those in Ethyl Allyl Disulfide, are dynamic covalent bonds, which have found wide application in areas such as self-sorting, biomolecular engineering, and biomembrane analysis . They frequently serve as pendants or cross-linkers in the side chain to give star polymers, micelles, branched polymers, and gels .

Mechanism of Action

Target of Action

Ethyl allyl disulfide (EAD), a major organosulfur compound found in garlic, has been shown to have significant biological activity . Its primary targets include various types of tumor cells, including gynecological cancers, hematological cancers, lung cancer, neural cancer, skin cancer, prostate cancer, gastrointestinal tract and associated cancers, and hepatocellular cancer cell line . Another target of EAD is Tau, a protein associated with the functions of the neuronal cytoskeleton .

Mode of Action

The interaction of EAD with its targets results in significant changes. For instance, EAD has been found to exhibit anti-tumor activity against many types of tumor cells . In the case of Tau, EAD has been found to have an anti-cytoskeletal action, offering potential new ways of treating neuronal illnesses linked with Tau phosphatases and the impairment of hyperphosphorylation .

Biochemical Pathways

EAD affects several biochemical pathways. For example, diallyl trisulfide, a compound similar to EAD, has been shown to stimulate the Nrf2-ARE pathway in rat models, resulting in the protection of kidney tissue against arsenic-induced oxidative stress

Pharmacokinetics

The pharmacokinetics of EAD, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. A comprehensive investigation of EAD’s pharmacokinetics was conducted by orally administering a dose to rats. Allylmethyl sulfide (AMS), allylmercaptan (AM), allyl methyl sulfone, and allyl methyl sulfoxide were recognized as EAD metabolites in the plasma, stomach, urine, and liver of rats . Detailed pharmacokinetic parameters and studies on ead, especially as an anticancer agent, are still limited .

Result of Action

The molecular and cellular effects of EAD’s action are significant. As mentioned earlier, EAD exhibits anti-tumor activity against many types of tumor cells . It also has an anti-cytoskeletal action on Tau, a protein associated with the functions of the neuronal cytoskeleton .

Action Environment

The action, efficacy, and stability of EAD can be influenced by various environmental factors. For instance, the organosulfur components in garlic-derived compounds like EAD are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation when exposed to unfavorable circumstances like high temperatures, light, and oxygen . Encapsulation techniques using various wall materials and technology have been employed to increase the stability and applicability of the bioactive components in garlic, including EAD .

properties

IUPAC Name |

3-(ethyldisulfanyl)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S2/c1-3-5-7-6-4-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLRNCWMAKPXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSSCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335497 | |

| Record name | Ethyl allyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72437-63-9 | |

| Record name | Ethyl allyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate](/img/structure/B1594907.png)

![Methyl 2-[(2-methylpentylidene)amino]benzoate](/img/structure/B1594911.png)